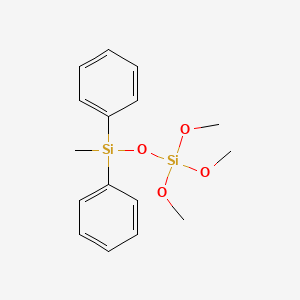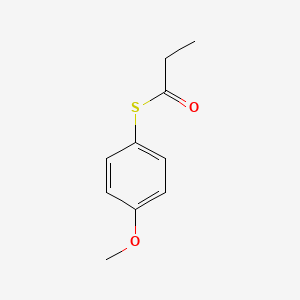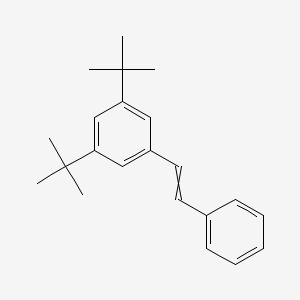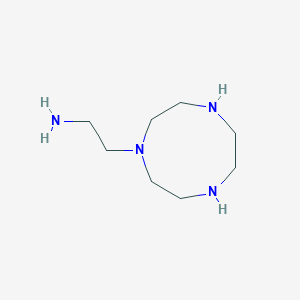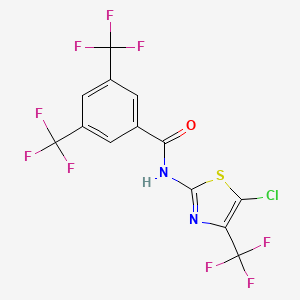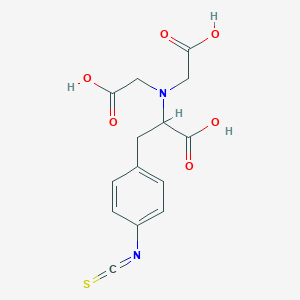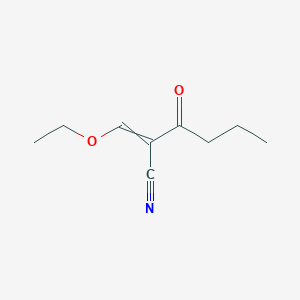
2-(Ethoxymethylidene)-3-oxohexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethylidene)-3-oxohexanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of an ethoxymethylidene group attached to a 3-oxohexanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-3-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of ethyl orthoformate, ethyl malonate, and acetic anhydride in the presence of zinc chloride. The reaction mixture is heated under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxymethylidene)-3-oxohexanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted products.
Cyclization: Forms heterocyclic compounds when reacted with appropriate reagents.
Condensation: Participates in condensation reactions to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Cyclization Agents: Aminoazoles and other nitrogen-containing compounds.
Condensation Reagents: Aldehydes and ketones.
Major Products Formed
Substituted Nitriles: Formed through nucleophilic substitution.
Heterocycles: Formed through cyclization reactions.
Condensation Products: Larger molecules formed through condensation reactions.
Applications De Recherche Scientifique
2-(Ethoxymethylidene)-3-oxohexanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Ethoxymethylidene)-3-oxohexanenitrile involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the ethoxymethylidene group, which can stabilize or destabilize intermediates during reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-ethoxymethylidenemalonate
- Ethyl 2-ethoxymethylidenecyanoacetate
- Ethyl 2-benzoyl-3-ethoxyprop-2-enoate
Uniqueness
2-(Ethoxymethylidene)-3-oxohexanenitrile is unique due to its specific structural features, which confer distinct reactivity patterns compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
138133-96-7 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
2-(ethoxymethylidene)-3-oxohexanenitrile |
InChI |
InChI=1S/C9H13NO2/c1-3-5-9(11)8(6-10)7-12-4-2/h7H,3-5H2,1-2H3 |
Clé InChI |
UAOIJYQZUDQMDS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(=COCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


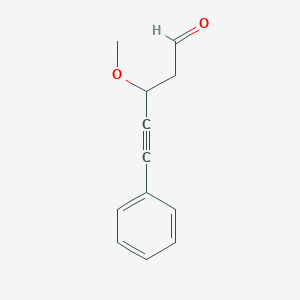
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
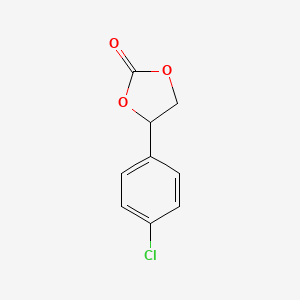
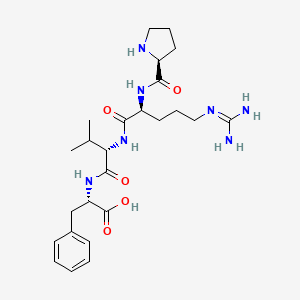
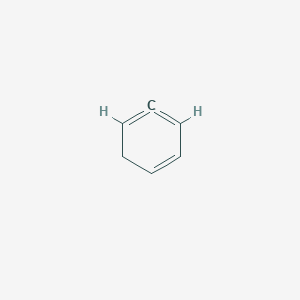

![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
